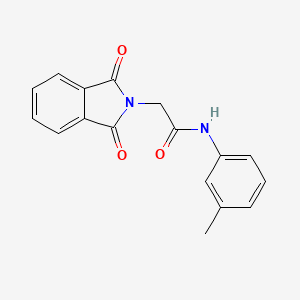![molecular formula C15H8N4O3S B5690205 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline](/img/structure/B5690205.png)
8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline (NBD-QX) is a fluorescent probe that has been widely used in scientific research due to its unique properties. This compound is used to study various biological processes, including protein-protein interactions, enzyme kinetics, and membrane dynamics. In
Mechanism of Action
The mechanism of action of 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline is based on its fluorescent properties. When excited with light at a specific wavelength, 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline emits a fluorescent signal that can be detected using a fluorescence microscope. The intensity of the signal is proportional to the concentration of 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline present in the sample. This property allows researchers to monitor the movement and interactions of molecules in real-time.
Biochemical and Physiological Effects
8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with cellular processes or cause any toxic effects. This property makes it an ideal fluorescent probe for use in live-cell imaging studies.
Advantages and Limitations for Lab Experiments
The primary advantage of using 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline in lab experiments is its versatility. It can be used to study a wide range of biological processes, and its fluorescent properties allow for real-time monitoring of molecular interactions. However, there are also some limitations to its use. 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline is sensitive to pH changes and can be affected by the presence of other fluorescent compounds in the sample. Additionally, its fluorescence can be quenched by certain proteins, limiting its use in some applications.
Future Directions
There are several future directions for the use of 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline in scientific research. One area of interest is in the development of new fluorescent probes based on the 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline structure. These probes could be designed to have improved properties, such as increased sensitivity or reduced susceptibility to quenching. Another area of interest is in the use of 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline in the development of new diagnostic tools. Its ability to label specific proteins and monitor their interactions in real-time could be used to develop new diagnostic tests for diseases such as cancer and Alzheimer's.
Synthesis Methods
The synthesis of 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline involves the reaction of 8-aminoquinoline with 7-nitrobenzofurazan-4-sulfonate. The resulting compound is then treated with thionyl chloride to form 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline. This synthesis method has been widely used in the production of 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline due to its simplicity and high yield.
Scientific Research Applications
8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline is a versatile fluorescent probe that has been used in various scientific research applications. One of its primary uses is in the study of protein-protein interactions. 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline can be used to label proteins and monitor their interactions with other proteins in real-time. This technique has been used to study the binding of ligands to receptors, the interactions between enzymes and substrates, and the formation of protein complexes.
properties
IUPAC Name |
7-nitro-4-quinolin-8-ylsulfanyl-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O3S/c20-19(21)10-6-7-12(15-14(10)17-22-18-15)23-11-5-1-3-9-4-2-8-16-13(9)11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJQSSLHFOYHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=CC=C(C4=NON=C34)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5690126.png)


![3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5690147.png)


![1-{1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5690163.png)
![2-{[1-(2,3-dihydro-1H-inden-4-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]methyl}-2H-1,2,3-triazole](/img/structure/B5690174.png)
![N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5690177.png)

![N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5690191.png)
![N'-((3S*,4R*)-1-{[2-(ethylamino)-5-pyrimidinyl]methyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylsulfamide](/img/structure/B5690206.png)

![4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5690231.png)